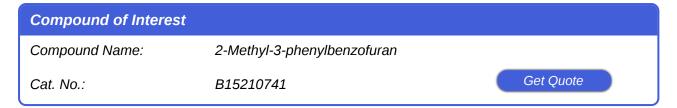


An In-depth Technical Guide on the Physical Properties of Substituted Benzofurans

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a core scaffold in a vast array of biologically active molecules.[1][2][3] Its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] Understanding the physical properties of substituted benzofurans is paramount for drug design and development, as these characteristics profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the key physical properties of substituted benzofurans, detailed experimental protocols for their determination, and a visualization of a key signaling pathway influenced by this class of compounds.

Data Presentation: Physical Properties of Substituted Benzofurans

The physical properties of benzofuran and its derivatives are significantly influenced by the nature and position of their substituents. These properties are critical for predicting the behavior of these compounds in biological systems.

Melting Point, Boiling Point, and Solubility



The melting and boiling points of a compound provide insights into the strength of its intermolecular forces. Solubility, particularly in aqueous and lipid environments, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Compound	Substituent (s)	Melting Point (°C)	Boiling Point (°C)	Solubility	Reference(s
Benzofuran	-	< -18	173-175	Insoluble in water; miscible with benzene, petroleum ether, absolute alcohol, ether.	[3][6][7][8]
5-Bromo-3- methyl-1- benzofuran	5-Bromo, 3- Methyl	-	-	-	
(Z)-2-(4- Nitrobenzylid ene)-1- benzofuran- 3(2H)-one	2-(4- Nitrobenzylid ene)	187	-	-	[9]

Note: This table is a representative sample. A comprehensive database would require the compilation of data from numerous primary research articles.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and characterization of substituted benzofurans.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.



Compound	Solvent	λmax (nm)	Reference(s)
2,3-Benzofuran	THF	284, 290 (shoulder at 325-350)	[10]
4-Nitrobenzofurazan	-	262, 337	[11]

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound	Key IR Peaks (cm⁻¹)	Reference(s)
(Z)-N-(benzofuran-2-yl(4- chlorophenyl)methylene)anilin e	-	[12]

Note: Specific peak assignments would require detailed analysis of individual spectra from cited literature.

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Chemical Shifts (δ , ppm) of Benzofuran:

Proton	Chemical Shift (ppm)	Reference(s)
H-2	7.59	[13]
H-3	6.72	[13]
H-4	7.54	[13]
H-5	7.22	[13]
H-6	7.29	[13]
H-7	7.46	[13]

 $^{^{13}\}text{C}$ NMR Chemical Shifts (δ , ppm) of Benzofuran:



Carbon	Chemical Shift (ppm)	Reference(s)
C-2	144.9	[14]
C-3	106.6	[14]
C-3a	127.5	[14]
C-4	121.4	[14]
C-5	122.8	[14]
C-6	124.2	[14]
C-7	111.4	[14]
C-7a	155.0	[14]

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of novel substituted benzofurans. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid organic compound.[15]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[16]
- Capillary tubes (sealed at one end)[16]
- Mortar and pestle[16]
- Spatula[17]
- Thermometer[16]

Procedure:



- Sample Preparation: Grind a small amount of the dry, crystalline substituted benzofuran into a fine powder using a mortar and pestle.[16]
- Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample.
 Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is sufficient.[16]
- Measurement:
 - Mel-Temp Apparatus: Place the packed capillary tube into the sample holder of the apparatus. Set the heating rate. For an unknown compound, a rapid initial determination can be performed to find an approximate melting range. For an accurate measurement, heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
 - Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer bulb. Immerse the thermometer and capillary tube in the oil bath of the Thiele tube. Heat the side arm of the Thiele tube gently with a Bunsen burner. The convection currents in the oil will ensure uniform heating.[16]
- Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.[16][17] A pure compound will have a sharp melting point range of 1-2°C.

Solubility Determination

Solubility is determined to understand the dissolution behavior of a compound in various solvents, which is critical for formulation development and biopharmaceutical classification.[18] [19][20]

Apparatus:

- Shake-flask apparatus or orbital shaker[18][20]
- Vials with screw caps



- Analytical balance
- Centrifuge
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

- Sample Preparation: Add an excess amount of the solid substituted benzofuran to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[19][20]
- Equilibration: Seal the vials and place them in a shake-flask or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[18][19]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to further separate the solid from the supernatant.[18]
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it to remove any remaining solid particles. Dilute the filtrate with an appropriate solvent if necessary.
- Concentration Determination: Determine the concentration of the dissolved substituted benzofuran in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC.[19]
- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a drug at different physiological pH values.[21][22][23][24]



Apparatus:

- NMR spectrometer[21]
- pH meter[22]
- NMR tubes
- Micropipettes
- Solutions of varying pH (buffers) or a titrant (e.g., NaOH)[21][22]

Procedure (NMR Spectroscopy Method):

- Sample Preparation: Prepare a solution of the substituted benzofuran in a suitable deuterated solvent (e.g., D₂O for water-soluble compounds).[21]
- pH Adjustment: Adjust the pH of the solution to a starting value (either acidic or basic) using a suitable acid or base.
- NMR Spectrum Acquisition: Acquire a ¹H NMR spectrum of the sample.
- Titration: Incrementally add small volumes of a titrant (acid or base) to the NMR tube, and measure the pH after each addition. Acquire a ¹H NMR spectrum at each pH value.
- Data Analysis: Identify a proton signal in the NMR spectrum that shows a significant chemical shift change as a function of pH. Plot the chemical shift of this proton against the measured pH. The resulting data will form a sigmoidal curve.
- pKa Calculation: The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[21][24]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity of a compound.[1][9][25][26][27]

Apparatus:



- UV-Vis spectrophotometer
- · Quartz cuvettes
- Volumetric flasks and pipettes

Procedure:

- Solvent Selection: Choose a solvent that dissolves the substituted benzofuran and is transparent in the UV-Vis region of interest (typically 200-800 nm). Common solvents include ethanol, methanol, and cyclohexane.
- Solution Preparation: Prepare a stock solution of the substituted benzofuran of a known concentration. From the stock solution, prepare a series of dilutions of known concentrations.
- Spectrum Acquisition:
 - Fill a cuvette with the pure solvent to be used as a blank. Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 - Rinse the sample cuvette with a small amount of the most dilute solution, then fill the cuvette with that solution.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
 - Repeat the measurement for all the prepared dilutions, from the most dilute to the most concentrated.

Data Analysis:

- From the spectrum of one of the solutions, determine the wavelength(s) of maximum absorbance (λmax).
- o To determine the molar absorptivity (ε), plot a graph of absorbance at λ max versus concentration for the series of dilutions. According to the Beer-Lambert law, this should be a linear plot. The molar absorptivity can be calculated from the slope of the line (slope = ε × path length of the cuvette).[25]



Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[11][28][29][30][31]

Apparatus:

- FTIR spectrometer (often with an Attenuated Total Reflectance (ATR) accessory)
- Sample holder (e.g., salt plates for liquids, KBr press for solids, or ATR crystal)

Procedure (using ATR-FTIR):

- Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).[11]
- Sample Application:
 - Solids: Place a small amount of the powdered substituted benzofuran directly onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.
 - Liquids: Place a drop of the liquid substituted benzofuran directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
- Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to specific functional groups within the substituted benzofuran molecule by comparing the peak positions to correlation charts.
- Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound.[32][33]

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
- Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the substituted benzofuran in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of an internal standard (TMS) if one is not already present in the solvent.
- Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
- ¹H NMR Spectrum Acquisition: Acquire the proton NMR spectrum. This involves applying a series of radiofrequency pulses and detecting the resulting signal.
- ¹³C NMR Spectrum Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C is a less abundant isotope and has a lower gyromagnetic ratio, this typically requires a longer acquisition time than ¹H NMR.
- Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shifts, integration (for ¹H NMR), and coupling patterns (multiplicity) of the signals are analyzed to determine the structure of the molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more complex structures to establish connectivity between atoms.[32]

Mandatory Visualization: Signaling Pathway

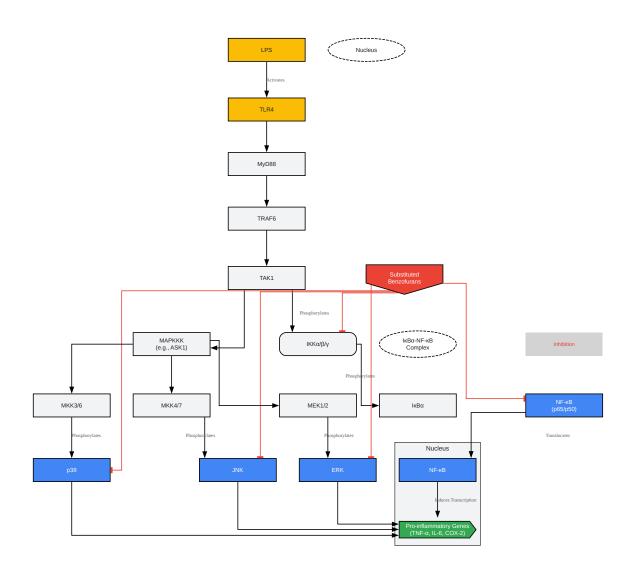


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Substituted benzofurans have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. One such critical pathway involves the nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinase (MAPK) cascades.[34]





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Caption: Inhibition of NF-кB and MAPK signaling pathways by substituted benzofurans.



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